Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate
Description
Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate is a chiral cyclohexane derivative characterized by a methyl ester group at position 1, a methyl substituent at position 5, and an isopropyl group at position 2. This compound belongs to the menthol-derived ester family, leveraging the stereochemical framework of L-menthol (a terpenoid alcohol) for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)10-6-5-9(3)7-11(10)12(13)14-4/h8-11H,5-7H2,1-4H3/t9-,10+,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNSSGPONUMHFZ-OUAUKWLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate, a compound with potential biological activity, has garnered attention in recent research. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Molecular Characteristics:
- Molecular Formula: C₁₃H₂₄O₂
- Molecular Weight: 212.34 g/mol
- CAS Number: 2228937-00-4
The compound is characterized by its cyclohexane ring structure, which contributes to its unique biological interactions.
This compound exhibits several biological activities that can be attributed to its structural properties:
- Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. Research suggests that the cyclohexane moiety plays a crucial role in disrupting bacterial cell membranes.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation in various models. Its ability to modulate cytokine production may contribute to its anti-inflammatory effects.
- Neuroprotective Properties: Some studies have indicated that this compound could protect neuronal cells from oxidative stress, suggesting a role in neuroprotection. This activity is particularly relevant in the context of neurodegenerative diseases.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a controlled study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A 2024 study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 3: Neuroprotective Potential
Another study focused on the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.
Scientific Research Applications
Synthesis Applications
Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique stereochemistry allows for the production of compounds with specific biological activities.
Case Study: Synthesis of CCR2 Antagonists
A notable application is in the synthesis of CCR2 antagonists, which are being investigated for their role in treating inflammatory diseases. The compound's chirality plays a crucial role in enhancing the selectivity and efficacy of these antagonists .
Analytical Chemistry
The compound can be analyzed using high-performance liquid chromatography (HPLC). A study demonstrated that (2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanone, a related compound, could be effectively separated using a Newcrom R1 HPLC column under optimized conditions. This method is scalable and suitable for isolating impurities in preparative separation processes .
Table 1: HPLC Analysis Conditions
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |
| Particle Size | 3 µm |
| Application | Mass-Spec compatible |
Pharmacological Applications
The pharmacokinetics of this compound have been explored in various studies. It exhibits properties that make it a candidate for drug formulation and development.
Case Study: Pharmacokinetic Studies
Research indicates that the compound's lipophilicity (LogP = 3.05) suggests favorable absorption characteristics when formulated as a drug . This characteristic is crucial for enhancing bioavailability and therapeutic effectiveness.
Material Science
This compound has potential applications in the development of new materials due to its chemical stability and reactivity. It can be used as a building block for creating polymers or other advanced materials.
Comparison with Similar Compounds
Phenibut-Based Ester: (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-Amino-3-phenylbutanoate Hydrochloride
- Structure: Shares the L-menthol-derived cyclohexyl backbone but incorporates a phenibut (γ-amino-β-phenylbutyric acid) moiety.
- Synthesis: Synthesized via Steglich esterification using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving a 78% yield .
- Activity : Demonstrates anticonvulsant efficacy in chemically- and electrically induced seizure models. Pharmacological profiling suggests GABAergic modulation .
- Key Data: Molecular Formula: C₂₀H₃₀ClNO₃ Molecular Weight: 384.91 g/mol Purity: >98% (HPLC) .
Menthyl Anthranilate
- Structure: Combines the L-menthol scaffold with anthranilic acid (2-aminobenzoic acid).
- Applications : Used as a UV filter in cosmetics and fragrances due to its stability and low toxicity .
- Key Data: Molecular Formula: C₁₇H₂₅NO₂ Molecular Weight: 275.39 g/mol Stereochemistry: Three defined stereocenters .
MGS0274 Besylate: A Prodrug of mGlu2/3 Agonist
- Structure : Contains the target compound’s cyclohexyl group as part of a complex prodrug system. The ester linkage enables hydrolysis to release MGS0008, a metabotropic glutamate receptor agonist.
- Synthesis : Designed for enhanced lipophilicity and oral bioavailability. Rapidly hydrolyzed in human liver S9 fractions and monkey plasma .
- Activity : Demonstrates antipsychotic-like effects in preclinical models, with efficient blood-brain barrier penetration .
- Key Data: Molecular Formula: C₂₉H₃₉FNO₈S Molecular Weight: 604.69 g/mol Bioavailability: High systemic exposure in primates .
Oxathiolane Carboxylate Derivatives
- Structure : Features the L-menthol ester linked to oxathiolane rings (e.g., (2R,5R)-5-acetoxy-1,3-oxathiolane-2-carboxylate).
- Synthesis : Prepared via chlorotrimethylsilane-sodium iodide promoted acetylation .
- Applications : Intermediate in nucleoside analog synthesis (e.g., emtricitabine, lamivudine) .
- Key Data :
Comparative Data Table
Key Findings and Insights
Structural Influence on Activity :
- The phenibut ester’s anticonvulsant activity highlights the importance of combining the L-menthol scaffold with bioactive moieties for CNS-targeted therapies .
- MGS0274’s prodrug design underscores the role of ester linkages in enhancing pharmacokinetics and blood-brain barrier penetration .
Synthetic Efficiency :
- Steglich esterification (DCC/DMAP) remains a high-yield method for menthol-derived esters, as seen in phenibut ester synthesis .
- Oxathiolane derivatives require specialized reagents (e.g., TMSCl-NaI) for regioselective modifications .
Industrial Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
